molecular formula C5H7NS B1589727 5-Methylthiophen-2-amine CAS No. 55502-89-1

5-Methylthiophen-2-amine

Cat. No. B1589727
CAS RN: 55502-89-1
M. Wt: 113.18 g/mol
InChI Key: FFFZTUUENXGQNL-UHFFFAOYSA-N
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Description



  • 5-Methylthiophen-2-amine is a heterocyclic organic compound with the molecular formula C<sub>5</sub>H<sub>7</sub>NS . It belongs to the class of thiophenes , which are five-membered aromatic rings containing a sulfur atom.

  • The compound is also known as 5-methyl-2-thienylamine . Its structure consists of a thiophene ring substituted with an amino group at the 2-position and a methyl group at the 5-position.





  • Synthesis Analysis



    • The synthesis of 5-Methylthiophen-2-amine involves the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde .

    • The resulting compound is a colorless to white crystalline powder that is soluble in water and ethanol.





  • Molecular Structure Analysis



    • The molecule contains a total of 33 bonds .

    • It has 15 non-H bonds , 6 multiple bonds , 7 rotatable bonds , 1 double bond , 5 aromatic bonds , 1 five-membered ring , 1 primary amide , and 1 secondary amine .





  • Chemical Reactions Analysis



    • As an amine, 5-Methylthiophen-2-amine can act as a weak organic base. It reacts with acids to form salts that are soluble in water.

    • For example, it reacts with hydrochloric acid to form the water-soluble methylammonium chloride salt.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 113.18 g/mol

    • Melting Point : -38 °C

    • Solubility : Soluble in most organic solvents (alcohol, ether), but insoluble in water.




  • Scientific Research Applications

    Synthesis and Evaluation as Radiosensitizers and Cytotoxins

    A study by Threadgill et al. (1991) involved the synthesis of a series of nitrothiophene-5-carboxamides and their evaluation as potential radiosensitizers and bioreductively activated cytotoxins. This research highlights the potential use of 5-methylthiophen-2-amine derivatives in cancer treatment, particularly in enhancing the effects of radiotherapy (Threadgill et al., 1991).

    Study in Room-Temperature Ionic Liquids

    D’Anna et al. (2006) conducted a study on the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in room-temperature ionic liquids. This research is significant for understanding the behavior of 5-methylthiophen-2-amine in different solvent environments, which is critical for various chemical synthesis processes (D’Anna et al., 2006).

    Synthesis of Substituted Cyclopentapyrimidin-2-amine Compounds

    In 2018, Tugcu and Turhan reported the synthesis of new substituted pyrimidine derivatives via a one-pot method, indicating the potential of 5-methylthiophen-2-amine in forming biologically active molecules. This research contributes to the development of new compounds with possible pharmaceutical applications (Tugcu & Turhan, 2018).

    Synthesis of Fully Substituted 2,5-Dihydrothiophenes

    Mari et al. (2018) described a synthesis method for fully substituted 2,5-dihydrothiophenes, demonstrating the versatility of 5-methylthiophen-2-amine in forming complex organic structures. This synthesis method has implications for the development of new materials and chemicals (Mari et al., 2018).

    Trifluoromethyl Hydroxyalkylation

    A 2022 study by Duvauchelle et al. explored an approach for trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine, showcasing the potential of this compound in complex organic syntheses and the development of new chemical processes (Duvauchelle et al., 2022).

    Safety And Hazards



    • Safety information is available in the Material Safety Data Sheets (MSDS) for specific forms of the compound.

    • It is essential to handle this compound with care, following proper safety protocols.




  • Future Directions



    • Research on the pharmacological properties and potential therapeutic applications of 5-Methylthiophen-2-amine should continue.

    • Investigate its interactions with biological targets and explore its use in drug development.




    Please note that this analysis is based on available information, and further studies may reveal additional insights. If you need more detailed information, consider referring to relevant scientific literature or consulting experts in the field. 🌟


    properties

    IUPAC Name

    5-methylthiophen-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H7NS/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FFFZTUUENXGQNL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(S1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H7NS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30462172
    Record name 5-methylthiophen-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30462172
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    113.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Methylthiophen-2-amine

    CAS RN

    55502-89-1
    Record name 5-methylthiophen-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30462172
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A solution of tert-butyl 5-methylthiophen-2-ylcarbamate (0.825 g, 3.87 mmol) in CH2Cl2 (10 mL) and TFA (6 mL) wad stirred at room temperature for 20 h. Solvents was removed in vacuo to give 5-methylthiophen-2-amine as trifluoroacetic acid salt (0.870 g).
    Quantity
    0.825 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    6 mL
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    N Saadatjoo, M Javaheri, N Saemian… - Journal of Labelled …, 2016 - Wiley Online Library
    Olanzapine is one of the most widely used antipsychotic drugs, which acts as an antagonist for multiple neurotransmitter receptor sites. 2‐Methyl‐4‐(4‐methyl‐1‐piperazinyl)‐10H‐…
    CC Yang, X Su, Q Zheng, J Chen, WQ Tian… - Physical Chemistry …, 2023 - pubs.rsc.org
    Push-pull π-conjugated molecules are one of the paradigms of second order nonlinear optical (NLO) materials and have been extensively explored. However, high-performance …
    Number of citations: 3 pubs.rsc.org

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